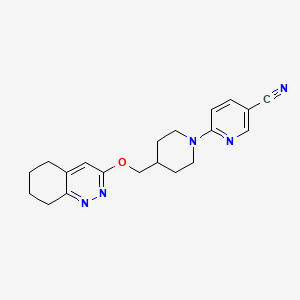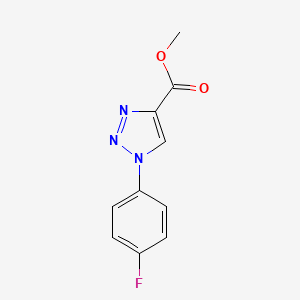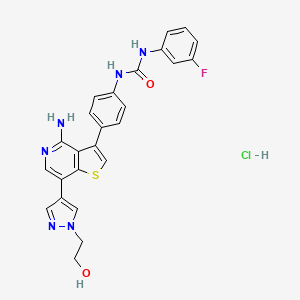![molecular formula C8H12O2 B2427027 (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde CAS No. 2290784-38-0](/img/structure/B2427027.png)
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is a bicyclic organic compound featuring an oxabicyclo structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical properties and reactivity. It is often utilized in synthetic organic chemistry due to its potential as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde typically involves the use of intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction, where a diene and a dienophile within the same molecule react to form the bicyclic structure. This reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are typically derived from readily available precursors, and the reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid.
Reduction: Formation of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the construction of diverse chemical frameworks through various functionalization reactions .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. Its rigid bicyclic structure can impart desirable pharmacokinetic properties to drug candidates .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it a valuable component in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is primarily determined by its functional groups and three-dimensional structure. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bicyclic framework provides rigidity and spatial orientation, which can influence the compound’s interactions with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carboxylic acid
- (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-methanol
- 2-Azabicyclo[3.2.1]octane
Uniqueness
Compared to similar compounds, (1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. The oxabicyclo structure also provides a rigid and well-defined three-dimensional framework, making it a valuable intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
(1S,2R,5S)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2/t6-,7+,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAHHMSERHRZQZ-RNJXMRFFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2C[C@H]1OC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426945.png)
![3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2426946.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2426947.png)
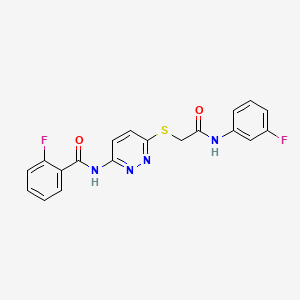
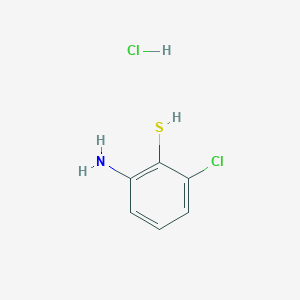
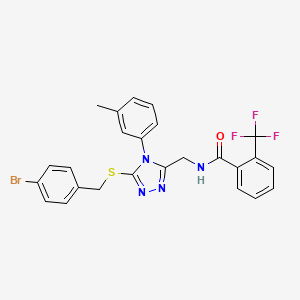

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2426957.png)
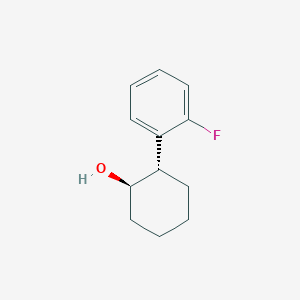
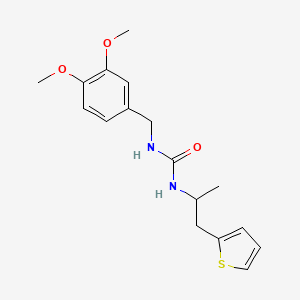
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2426962.png)
